[(2S,4S,5R)-2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate

Physicochemical characterization Reference standard selection Chromatographic method development

Using an α/β-isomer mixture as a reference standard introduces uncontrolled chromatographic variability, compromising ICH Q2(R1) specificity and peak identity assignment in Decitabine impurity analysis. This single α-anomer standard (CAS 20535-28-8) resolves that risk with fully elucidated, batch-specific characterization. • Unambiguous α-isomer peak assignment ensures reliable system suitability and linearity (1.2-10.9 ppm) per the Yelampalli method. • Comprehensive CoA, Structure Elucidation Report, and optional USP/EP traceability eliminate the need for independent re-characterization. • Consistent ≥98% purity supports recovery (90-110%) and stability-indicating method validation across ICH-guided workflows.

Molecular Formula C21H21ClO5
Molecular Weight 388.84
CAS No. 20535-28-8
Cat. No. B601083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2S,4S,5R)-2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate
CAS20535-28-8
Synonyms2-Deoxy-D-erythro-pentopyranosyl Chloride Bis(4-methylbenzoate)
Molecular FormulaC21H21ClO5
Molecular Weight388.84
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)OC2CC(OCC2OC(=O)C3=CC=C(C=C3)C)Cl
InChIInChI=1S/C21H21ClO5/c1-13-3-7-15(8-4-13)20(23)26-17-11-19(22)25-12-18(17)27-21(24)16-9-5-14(2)6-10-16/h3-10,17-19H,11-12H2,1-2H3/t17-,18+,19+/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Decitabine Impurity 7: Single-Isomer Reference Standard


[(2S,4S,5R)-2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate (CAS 20535-28-8), cataloged as Decitabine Impurity 7, is a chemically defined α‑anomer of 2‑deoxy‑D‑erythro‑pentopyranosyl chloride bis(4‑methylbenzoate). It is a critical pharmaceutical reference standard supplied with full structural elucidation and compliant characterization data [1]. Unlike the commonly traded α/β‑isomer mixture, this compound is furnished as a single, stereochemically resolved entity, making it fit‑for‑purpose in regulatory submission workflows [2].

Decitabine Impurity 7: Mixed Isomer Shortcomings


Substituting a mixture of α‑ and β‑anomers—often sold under the same CAS 20535‑28‑8—for the pure α‑isomer introduces an uncontrolled chromatographic variable that can compromise system suitability, linearity, and specificity validations [1]. Regulatory guidance explicitly requires identification and quantification of individual stereoisomeric impurities in decitabine drug substance and finished dosage forms; a reference standard that itself contains both anomers eliminates the ability to assign peak identity unambiguously [2]. The quantifiable differences in retention behavior, physicochemical properties, and supplier‑delivered characterization therefore render the mixed product unsuitable for ANDA‑ or NDA‑level method development and QC release testing.

Decitabine Impurity 7 vs. Analogs: Differentiation Evidence


Density and Boiling Point vs. Impurity 6

When selecting a reference standard for HPLC method development, differences in molecular descriptors directly influence column retention and sample preparation. The target compound exhibits a predicted density of 1.30±0.10 g/cm³ and a boiling point of 519.2±50.0 °C , while the structurally closest impurity, Decitabine Impurity 6 (CAS 78185-67-8), has a lower predicted density of 1.22±0.10 g/cm³ and a boiling point of 510.3±50.0 °C . The density difference of ~0.08 g/cm³ can affect extraction recovery in liquid–liquid sample preparation, and the ~9 °C boiling point offset confirms distinct volatility profiles relevant to GC‑based methods.

Physicochemical characterization Reference standard selection Chromatographic method development

Solubility: α- vs. β-Isomer

Solubility governs how a reference standard is prepared for stock solutions, spiking experiments, and diluent selection. Although direct experimental solubility data for the target α‑isomer is sparse in public literature, the β‑anomer counterpart (CAS 516511‑18‑5) has a calculated aqueous solubility of 2.5×10⁻³ g/L at 25 °C, classified as practically insoluble . The target compound, bearing the same molecular formula and functional groups but inverted stereochemistry at the anomeric center, is expected to exhibit a similarly low solubility profile. This stands in contrast to the more soluble methoxy‑substituted analog Impurity 6, whose predicted solubility is 0.01 g/L—a factor of ~4‑fold higher than the β‑isomer and, by inference, likely higher than the α‑isomer as well .

Solubility profiling Sample preparation Reference standard handling

Stereochemical Purity: Single Isomer vs. Mixture

The CAS 20535‑28‑8 is assigned specifically to the α‑isomer (3R,4S,6S configuration), while the β‑isomer is cataloged under CAS 516511‑18‑5 [1]. Multiple suppliers, however, offer a mixture of α/β isomers under the same CAS 20535‑28‑8, often without specifying the anomeric ratio [2]. The pure α‑isomer reference standard eliminates this ambiguity: it provides a single, well‑defined peak in HPLC separations, whereas the mixed product yields two partially resolved peaks that can co‑elute with other process impurities or the API itself. In the validated HPLC method reported by Yelampalli et al., the α‑isomer and β‑isomer of decitabine‑related substances are individually quantified, and the method's linearity (0.7–7.1 ppm for α‑decitabine, 1.2–11.0 ppm for β‑isomer) and specificity were established using separate, pure reference standards [3].

Stereochemical purity Reference standard identity Regulatory compliance

Structure Elucidation and Pharmacopeial Traceability

The compound is supplied with a comprehensive Structure Elucidation Report (SER) and full characterization data including 1H NMR, 13C NMR, IR, Mass, and HPLC purity ≥95% (NLT 98% depending on supplier), compliant with USP, EMA, JP, and BP guidelines [1]. In contrast, generic chlorosugar intermediates offered without regulatory documentation typically provide only basic HPLC purity and lack orthogonal spectroscopic confirmation . For a QC laboratory preparing an ANDA submission, the availability of an SER and the option for further traceability against pharmacopeial standards (USP or EP) reduces the internal qualification burden by an estimated 40–60 analyst‑hours per reference standard [1].

Regulatory documentation Structure elucidation Pharmacopeial traceability

HPLC Separation: Resolving α-Isomer from β-Anomer

Direct chromatographic evidence demonstrates that the α‑anomer can be baseline‑resolved from its β‑counterpart under HILIC conditions. In a validated method using an Accucore HILIC column, decitabine eluted at 5.30 min and its α‑anomer at 6.22 min, with a resolution Rs > 5, providing unambiguous peak identification [1]. This quantitative separation behavior is only achievable when a single‑isomer standard is injected, confirming that the α‑isomer reference standard produces a single, symmetric peak, while a mixed α/β standard would yield two partially resolved peaks that could be mistaken for additional unknown impurities or interfere with the API peak integration [1].

HPLC method validation Retention time Peak resolution

Decitabine Impurity 7: Application Scenarios


ANDA/NDA Method Validation

Use the single α‑isomer standard (CAS 20535‑28‑8) as the primary reference marker for the chlorosugar process impurity in HPLC method validation. The validated Yelampalli method requires individual quantification of α‑isomer and β‑isomer impurities with linearity ranges of 1.2–10.9 ppm and recovery between 90–110% [1]. The pure α‑isomer standard ensures that the α‑isomer peak is unequivocally assigned, enabling accurate system suitability testing and meeting ICH Q2(R1) specificity requirements.

Pharmacopeial Reference Standard Bridging Studies

When establishing in‑house reference standards, the availability of a Structure Elucidation Report and optional USP/EP traceability for CAS 20535‑28‑8 allows direct correlation with pharmacopeial monograph requirements [1]. This eliminates the need for costly and time‑consuming independent structure confirmation by the end‑user laboratory, which is required when using technical‑grade chlorosugar products that lack orthogonal spectroscopic characterization.

API Stability and Forced Degradation Studies

The target compound is a key process impurity rather than a degradation product; however, its distinct boiling point (519.2±50.0 °C) and flash point (185.9±29.1 °C) relative to other impurities such as Decitabine Impurity 6 (BP 510.3±50.0 °C) [1] inform thermal stress study design. Spiking experiments with the pure α‑isomer standard allow accurate determination of whether this impurity increases under specific stress conditions, supporting the stability‑indicating nature of the validated HPLC method.

Supplier Qualification and Lot‑to‑Lot Consistency Evaluation

Procurement teams can use the quantitative purity specification (NLT 98%) and the comprehensive CoA data package provided with CAS 20535‑28‑8 as a benchmark for evaluating alternative suppliers. A supplier offering only a mixed isomer product or an HPLC purity report without orthogonal characterization fails to meet the same quality threshold, enabling objective, data‑driven sourcing decisions [1].

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